molecular formula C31H33N3O2 B2926405 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 921535-45-7

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No.: B2926405
CAS No.: 921535-45-7
M. Wt: 479.624
InChI Key: DZAPLIBBVXBTHZ-UHFFFAOYSA-N
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Description

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide is a quinoline-based acetamide derivative characterized by a benzylpiperidinyl substituent on the quinoline ring and a 4-methylbenzyl group attached to the acetamide moiety. The benzylpiperidine moiety may enhance lipophilicity and membrane permeability, while the 4-methylbenzyl group could modulate steric and electronic interactions with biological targets .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2/c1-23-10-12-26(13-11-23)21-32-30(35)22-36-28-9-5-8-27-14-15-29(33-31(27)28)34-18-16-25(17-19-34)20-24-6-3-2-4-7-24/h2-15,25H,16-22H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPLIBBVXBTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a quinoline core, a piperidine ring, and a benzyl substituent, which suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C31H33N3O2
  • Molecular Weight : 485.03 g/mol
  • IUPAC Name : 2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-methylbenzyl)acetamide

Structural Features

The presence of multiple functional groups in the compound allows for interactions with various biological targets, potentially influencing their activity. The quinoline ring is often associated with anti-inflammatory and anticancer properties, while the piperidine ring can enhance receptor binding affinity.

Receptor Interactions

Preliminary studies suggest that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide may interact with specific receptors or enzymes involved in neurological processes. Molecular docking studies indicate that the compound can effectively bind to certain receptors, modulating their activity and leading to therapeutic effects.

Potential Biological Activities

  • Anti-inflammatory Properties : The structural components suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Effects : Similar compounds have shown analgesic properties, indicating potential for pain relief applications.
  • Anticancer Activity : The quinoline derivatives are often explored for their anticancer potential, suggesting that this compound may also have similar properties.

In Vitro Studies

Research has demonstrated that derivatives of quinoline compounds can inhibit cancer cell proliferation. For example, compounds structurally similar to 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide have shown significant activity against various cancer cell lines.

Compound NameActivityReference
2-(4-benzylpiperidin-1-yl)quinolin-8-olAnticancer
N-benzyl derivativesAnti-inflammatory

Molecular Docking Studies

Molecular docking studies have highlighted the ability of this compound to fit into active sites of biological targets effectively. This suggests a mechanism by which it could modulate receptor functions.

Pharmacological Investigations

Further pharmacological investigations are required to elucidate the specific pathways through which this compound exerts its effects. Current literature indicates that similar compounds have been successful in preclinical trials for treating neurological disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

Several structurally related compounds have been reported in crystallographic studies and patents, highlighting key variations in substituents and their implications:

2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide
  • Substituents: Quinoline: 5,7-dibromo groups (electron-withdrawing, increasing lipophilicity). Acetamide: 2-methoxyphenyl (polar methoxy group may enhance solubility).
  • Comparison: The bromine atoms in this analogue likely improve metabolic stability compared to the benzylpiperidinyl group in the target compound.
N-(4-Methylbenzyl)-2-(piperidin-4-ylidene)acetamide Derivatives (Patent Compounds)
  • Substituents: Quinoline: Varied benzyloxy or chlorobenzyloxy groups. Acetamide: 4-methylbenzyl (shared with the target compound).
  • Comparison : The patent highlights the use of 4-methylbenzyl as a preferred substituent, suggesting optimized interactions with hydrophobic binding pockets. Chloro or methoxy variants in other derivatives may trade off potency for solubility .
2-[8-(4-Ethoxybenzoyl)-9-oxo-dioxinoquinolin-6-yl]-N-(4-methoxyphenyl)acetamide
  • Substituents: Quinoline: Ethoxybenzoyl and dioxino ring (rigid, planar structure). Acetamide: 4-methoxyphenyl (polar group).
  • The ethoxybenzoyl group introduces additional hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5,7-Dibromo Analogue Patent Derivative
Molecular Weight ~525 (estimated) ~490 (reported) ~500–550 (estimated)
Key Substituents 4-Benzylpiperidinyl, 4-MeBz 5,7-Br, 2-OMePh Varied benzyloxy groups
Lipophilicity (logP) High (piperidinyl, MeBz) Moderate (Br, OMe) High (chloro/MeBz)
Solubility Likely low Moderate (polar OMe) Low (hydrophobic groups)

Notes:

  • Bromine atoms in the 5,7-dibromo analogue increase molecular weight and may confer halogen-bonding capabilities absent in the target compound .

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